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Compound of Interest

Compound Name: Alstolenine

Cat. No.: B15592810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alstonine, an indole

alkaloid, in preclinical rodent models of psychosis and schizophrenia. Alstonine, a major

component of a traditional Nigerian remedy for mental illness, has demonstrated a promising

antipsychotic-like profile, distinguishing it from both classical and atypical antipsychotic agents.

[1][2] This document outlines its effects on key behavioral and neurochemical measures,

details experimental protocols for its application, and visualizes its proposed mechanism of

action.

Quantitative Data Summary
The following tables summarize the quantitative effects of alstonine in various established

animal models relevant to psychosis and schizophrenia.

Table 1: Effects of Alstonine on Behavioral Models of
Psychosis
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Animal
Model

Species
Alstonine
Dose
(mg/kg, i.p.)

Effect
Compariso
n Drugs

Reference

Amphetamine

-Induced

Lethality

Mice 0.5 - 2.0
Prevents

lethality
- [3]

Apomorphine

-Induced

Stereotypy

Mice Not specified
Inhibits

stereotypy
- [4]

Haloperidol-

Induced

Catalepsy

Mice Not specified
Prevents

catalepsy
Haloperidol [4]

MK-801-

Induced

Hyperlocomot

ion

Mice 0.1, 0.5, 1.0

Prevents

hyperlocomot

ion

MK-801 [3]

MK-801-

Induced

Social

Withdrawal

Mice 0.5, 1.0

Prevents

social

withdrawal

(1.0 mg/kg

completely,

0.5 mg/kg

partially)

Sulpiride (10

mg/kg)
[5]

Social

Interaction

Test

Mice 0.5

Sub-chronic

treatment

increases

social

interaction

- [5]

Table 2: Neurochemical Effects of Alstonine in Mice (1.0
mg/kg, i.p.)
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Brain Region
Neurotransmitt
er/Metabolite

% Change vs.
Saline

P-value Reference

Frontal Cortex Dopamine (DA) ↓ < 0.01 [1]

DOPAC ↑ < 0.05 [1]

HVA No change - [1]

Serotonin (5-HT) ↑ < 0.05 [1]

5-HIAA ↑ < 0.01 [1]

Striatum Dopamine (DA) No change - [1]

DOPAC ↑ < 0.01 [1]

HVA No change - [1]

5-HIAA ↑ < 0.05 [1]

Table 3: Effects of Alstonine on Side-Effect Profiles in
Mice

Parameter
Alstonine
Dose
(mg/kg, i.p.)

Duration Effect
Compariso
n Drugs

Reference

Body Weight 0.5, 1.0 6 days
No change in

weight gain

Haloperidol

(0.25 mg/kg),

Clozapine

(2.0 mg/kg)

[1]

Blood

Glucose
0.5, 1.0 Acute

Prevents

fasting-

induced

decrease

Clozapine

(2.0, 10.0

mg/kg)

[1]

Prolactin

Levels
1.0 Acute No effect

Haloperidol

(0.25 mg/kg),

Clozapine

(2.0 mg/kg)

[1]
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on

alstonine.

Amphetamine-Induced Lethality in Grouped Mice
Objective: To assess the antipsychotic potential of alstonine by measuring its ability to

prevent amphetamine-induced lethality, a model sensitive to D2 receptor blockade.[3]

Animals: Male mice.

Procedure:

House mice in groups.

Administer alstonine (0.5 - 2.0 mg/kg, i.p.) or vehicle.

After a specified pretreatment time, administer a lethal dose of d-amphetamine.

Observe the animals for a defined period (e.g., 24 hours) and record the number of

surviving animals in each treatment group.

Endpoint: Percentage of survival in each group.

MK-801-Induced Hyperlocomotion
Objective: To evaluate the effect of alstonine on hyperlocomotion induced by the NMDA

receptor antagonist MK-801, a model for certain aspects of psychosis.[3]

Animals: Male mice.

Apparatus: Open-field arena equipped with automated activity monitoring systems (e.g.,

infrared beams).

Procedure:

Habituate mice to the open-field arena for a set period.
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Administer alstonine (0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle.

After the appropriate pretreatment time, administer MK-801 (e.g., 0.1 mg/kg, i.p.).

Immediately place the mice back into the open-field arena and record locomotor activity

(e.g., distance traveled, rearing frequency) for a defined duration (e.g., 30-60 minutes).

Endpoint: Total distance traveled or number of beam breaks.

Brain Amine HPLC-ED Determination
Objective: To quantify the levels of dopamine, serotonin, and their metabolites in specific

brain regions following alstonine administration.[1]

Animals: Male mice.

Procedure:

Administer alstonine (1.0 mg/kg, i.p.) or saline.

After 30 minutes, sacrifice the animals by decapitation.

Rapidly dissect the brains on a cold surface to isolate the frontal cortex and striatum.

Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

Homogenize the tissue in a suitable acid (e.g., 0.1 M perchloric acid).

Centrifuge the homogenate and filter the supernatant.

Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system

with Electrochemical Detection (ED).

Quantify the levels of DA, DOPAC, HVA, 5-HT, and 5-HIAA by comparing peak areas to

those of known standards.

Endpoint: Neurotransmitter and metabolite concentrations (e.g., ng/mg of tissue).

Prolactin Level Measurement
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Objective: To assess a potential side effect of alstonine by measuring its impact on serum

prolactin levels, which are often elevated by classical antipsychotics.[1]

Animals: Male mice.

Procedure:

Administer alstonine (1.0 mg/kg, i.p.), haloperidol (0.25 mg/kg, i.p.), clozapine (2.0 mg/kg,

i.p.), or saline.

After 30 minutes, sacrifice the animals by decapitation.

Collect trunk blood and centrifuge to separate the serum.

Store serum samples at -20°C until assay.

Measure prolactin levels using a specific radioimmunoassay (RIA) kit.

Endpoint: Serum prolactin concentration (e.g., ng/mL).

Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed mechanisms of action and experimental designs

related to alstonine's antipsychotic-like effects.
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Caption: Proposed mechanism of action for Alstonine's antipsychotic effects.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15592810?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Acclimation

Drug Administration
(Alstonine, Vehicle, etc.)

Pretreatment Period

Induction of Psychosis-like
Behavior (e.g., MK-801)

Behavioral Assessment
(e.g., Open Field, Social Interaction)

Data Collection & Analysis

Click to download full resolution via product page

Caption: General workflow for behavioral testing of Alstonine.
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Caption: Workflow for neurochemical analysis of brain tissue.

Discussion and Future Directions
Alstonine presents a unique profile as a potential antipsychotic agent. Its ability to mitigate

psychosis-like behaviors in animal models without inducing the classical side effects associated

with D2 receptor antagonism (e.g., catalepsy, hyperprolactinemia) is noteworthy.[1][4] The

mechanism of action appears to involve an increase in serotonergic transmission and

intraneuronal dopamine catabolism, rather than direct receptor blockade.[1] This indirect
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modulation of the dopaminergic system, possibly via its interaction with 5-HT2A/2C receptors,

suggests a novel approach to treating psychosis.[1][3]

Further research is warranted to fully elucidate the molecular targets of alstonine and to

explore its efficacy in a broader range of preclinical models, including those for cognitive

deficits associated with schizophrenia. Its favorable side-effect profile in rodent models

suggests that alstonine could be a valuable lead compound for the development of a new class

of antipsychotic drugs with improved tolerability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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